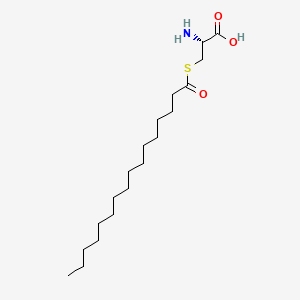

s-Palmitoyl cysteine

Descripción general

Descripción

S-palmitoil-L-cisteína es un compuesto que pertenece a la clase de compuestos orgánicos conocidos como conjugados de L-cisteína-S. Estos compuestos contienen L-cisteína donde el grupo tiol está conjugado con un grupo palmitoil, un ácido graso de 16 carbonos. Este compuesto es significativo debido a su papel en la palmitoilación de proteínas, una modificación postraduccional que afecta la función, localización e interacción de las proteínas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de S-palmitoil-L-cisteína típicamente involucra la reacción de L-cisteína con cloruro de palmitoil en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano a bajas temperaturas para evitar reacciones secundarias. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía .

Métodos de Producción Industrial: La producción industrial de S-palmitoil-L-cisteína sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los residuos .

Análisis De Reacciones Químicas

Mechanism of S-Palmitoylation

The process of S-palmitoylation involves:

-

Catalysis by Palmitoyltransferases : The addition of the palmitoyl group is primarily mediated by a family of enzymes known as palmitoyl acyltransferases (PATs), characterized by the presence of a DHHC (aspartate-histidine-histidine-cysteine) domain. These enzymes facilitate the transfer of the palmitate from palmitoyl-CoA to the cysteine residue of target proteins.

-

Reversibility : The removal of the palmitoyl group is catalyzed by acyl-protein thioesterases (APTs), which hydrolyze the thioester bond, releasing free cysteine and palmitic acid. This reversible modification allows cells to rapidly respond to changes in their environment by altering protein localization and function .

Biological Implications of S-Palmitoylation

S-palmitoylation plays a significant role in various cellular processes:

-

Protein Localization : The hydrophobic nature of the palmitate enhances membrane affinity, thus influencing the subcellular localization of proteins. For instance, many synaptic proteins are found to be palmitoylated, which is crucial for their proper function in neuronal signaling .

-

Regulation of Protein Interactions : S-palmitoylation can modulate protein-protein interactions by altering the conformation or accessibility of interaction domains. This is particularly important in signaling pathways where transient interactions are necessary for cellular responses .

-

Role in Disease : Dysregulation of S-palmitoylation has been implicated in various diseases, including cancer and neurological disorders. For example, aberrant S-palmitoylation patterns have been associated with tumorigenesis and metastasis, highlighting its potential as a therapeutic target .

Enzymatic Reactions

The following table summarizes key enzymatic reactions involving s-palmitoyl cysteine:

| Enzyme Type | Reaction Type | Substrate | Product |

|---|---|---|---|

| Palmitoyltransferase (PAT) | Addition (S-palmitoylation) | Cysteine + Palmitoyl-CoA | This compound + CoA |

| Acyl-protein thioesterase (APT) | Removal (De-palmitoylation) | This compound | Cysteine + Palmitic Acid |

Non-Enzymatic Reactions

In addition to enzymatic modifications, non-enzymatic reactions can also occur under specific conditions:

Aplicaciones Científicas De Investigación

Cancer Research

Role in Tumorigenesis

S-palmitoylation has been extensively studied in the context of cancer. Aberrant S-palmitoylation can disrupt normal cellular functions and contribute to tumor initiation, growth, and metastasis. For instance, certain oncogenes are regulated by their palmitoylation status, which affects their localization and activity within the cell .

Case Study: Breast Cancer

A study demonstrated that specific proteins involved in breast cancer progression undergo dysregulated S-palmitoylation. This modification was linked to altered signaling pathways that promote cell proliferation and survival .

Immunology

Modulation of Immune Responses

S-palmitoylation plays a vital role in immune cell signaling. It affects the localization of immune receptors and signaling molecules at the cellular membrane, which is crucial for effective immune responses .

Case Study: T-Cell Activation

Research has shown that S-palmitoylated proteins are essential for T-cell activation. The modification facilitates the clustering of receptors at the immunological synapse, enhancing signal transduction during immune responses .

Neurobiology

Impact on Neurotransmission

In the nervous system, S-palmitoylation is involved in synaptic signaling and plasticity. Proteins that are palmitoylated can influence neurotransmitter release and receptor dynamics .

Case Study: Mouse Brain Analysis

A novel enrichment method for studying S-palmitoylated peptides was applied to mouse brain tissues, revealing over 33,000 formerly S-acylated peptides linked to synaptic functions and metabolic processes . This highlights the extensive role of palmitoylation in brain function and its potential implications in neurodegenerative diseases.

Metabolic Disorders

Association with Obesity and Diabetes

S-palmitoylation has been linked to metabolic regulation, particularly in conditions like obesity and type 2 diabetes. Alterations in palmitoylation patterns were observed in diabetic mouse models, suggesting a connection between this modification and metabolic dysregulation .

Case Study: Diabetic Mouse Model

In a study involving db/db mice, researchers identified significant changes in the S-palmitoylation of proteins related to insulin signaling pathways, indicating that palmitoylation may play a role in insulin resistance mechanisms .

Data Table: Summary of Applications

Mecanismo De Acción

S-palmitoil-L-cisteína ejerce sus efectos a través del proceso de palmitoilación de proteínas. Esto implica la unión covalente del grupo palmitoil al grupo tiol de los residuos de cisteína en las proteínas diana. Esta modificación aumenta la hidrofobicidad de las proteínas, facilitando su asociación con las membranas celulares y afectando su localización, estabilidad e interacciones con otras proteínas.

Compuestos Similares:

N-palmitoil-L-cisteína: Estructura similar pero con el grupo palmitoil unido al grupo amino en lugar del grupo tiol.

S-estearoil-L-cisteína: Estructura similar pero con un grupo estearoil (ácido graso de 18 carbonos) en lugar de un grupo palmitoil.

Unicidad: S-palmitoil-L-cisteína es única debido a su papel específico en la palmitoilación de proteínas, una modificación reversible que regula dinámicamente la función y localización de las proteínas. Esto la distingue de otros compuestos similares que pueden no participar en modificaciones tan específicas y reversibles .

Comparación Con Compuestos Similares

N-palmitoyl-L-cysteine: Similar structure but with the palmitoyl group attached to the amino group instead of the thiol group.

S-stearoyl-L-cysteine: Similar structure but with a stearoyl group (18-carbon fatty acid) instead of a palmitoyl group.

Uniqueness: S-palmitoyl-L-cysteine is unique due to its specific role in protein palmitoylation, a reversible modification that dynamically regulates protein function and localization. This distinguishes it from other similar compounds that may not participate in such specific and reversible modifications .

Actividad Biológica

s-Palmitoyl cysteine, a derivative of cysteine modified by the addition of a palmitoyl group, plays a significant role in various biological processes through its involvement in protein S-palmitoylation. This reversible post-translational modification affects protein localization, stability, and function, making it crucial in numerous cellular pathways, including those related to immunity and cancer progression.

Overview of S-Palmitoylation

S-palmitoylation involves the covalent attachment of a 16-carbon palmitate group to cysteine residues via a thioester bond. This modification enhances the hydrophobicity of proteins, influencing their membrane association and subcellular localization. It is catalyzed by palmitoyltransferases (PATs), which are responsible for adding palmitate, while acyl protein thioesterases (APTs) remove it, allowing for dynamic regulation of protein functions .

Biological Functions and Mechanisms

-

Regulation of Protein Function :

- S-palmitoylation modulates various biological activities by altering protein interactions and stability. For instance, it affects immune signaling pathways by regulating the localization of immune molecules to cellular membranes .

- In cancer biology, aberrant S-palmitoylation has been linked to tumor initiation and progression. Oncogenic proteins often undergo palmitoylation, influencing their stability and interaction with other cellular components .

-

Role in Immunity :

- Recent studies have identified numerous immunity-associated proteins that are S-palmitoylated. This modification is essential for the proper activation of both innate and adaptive immune responses .

- The modification also plays a role in modulating the tumor immune microenvironment, impacting immune cell activation and infiltration .

- Impact on Metabolism :

Case Study 1: Tumor Progression

A study highlighted the role of S-palmitoylation in regulating proteins associated with tumor growth. The modification was found to influence the localization and stability of key oncogenic proteins, suggesting that targeting S-palmitoylation could be a therapeutic strategy in cancer treatment .

Case Study 2: Immune Response

In another investigation, researchers profiled S-palmitoylated proteins in immune cells. They found that specific modifications were crucial for the activation of signaling pathways necessary for effective immune responses against tumors .

Data Tables

| Biological Function | Description | Implications |

|---|---|---|

| Protein Stability | Enhances protein hydrophobicity and membrane association | Affects localization and activity |

| Immune Modulation | Regulates immune signaling pathways | Influences tumor microenvironment |

| Metabolic Regulation | Involved in lipid metabolism and mitochondrial function | Potential target for metabolic disorder therapies |

Research Findings

Recent advancements in mass spectrometry have allowed for comprehensive profiling of S-palmitoylated proteins across various tissues. For instance:

- A study identified over 33,000 formerly S-acylated peptides from mouse brain tissues, highlighting the extensive role of S-palmitoylation across different biological systems .

- Another investigation into ZDHHC13-deficient mice revealed significant alterations in lipid metabolism and mitochondrial function due to disrupted S-palmitoylation processes .

Propiedades

Número CAS |

114507-35-6 |

|---|---|

Fórmula molecular |

C19H37NO3S |

Peso molecular |

359.6 g/mol |

Nombre IUPAC |

(2R)-2-amino-3-hexadecanoylsulfanylpropanoic acid |

InChI |

InChI=1S/C19H37NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)24-16-17(20)19(22)23/h17H,2-16,20H2,1H3,(H,22,23)/t17-/m0/s1 |

Clave InChI |

FRAMWPHPFIXRCP-KRWDZBQOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

S-Palmitoyl cysteine; L-Cysteine, hexadecanoate (ester); L-Cysteine, S-(1-oxohexadecyl)-; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.